molecular formula C9H12BrN B13668939 4-Bromo-2-isobutylpyridine

4-Bromo-2-isobutylpyridine

Cat. No.: B13668939
M. Wt: 214.10 g/mol
InChI Key: QQAZBFHJPUPWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-isobutylpyridine is an organic compound with the molecular formula C9H12BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and an isobutyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutylpyridine can be achieved through several methods. One common approach involves the bromination of 2-isobutylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium thiolate or amines in the presence of a base.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and isobutyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Bromo-4-isobutylpyridine
  • 4-Chloro-2-isobutylpyridine
  • 4-Fluoro-2-isobutylpyridine

Comparison: 4-Bromo-2-isobutylpyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-bromo-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3

InChI Key

QQAZBFHJPUPWHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=CC(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.